Sodium acetate-d3

概述

描述

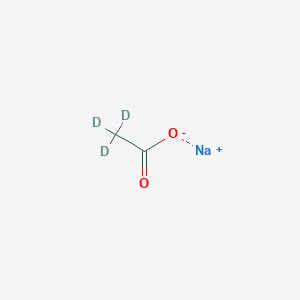

Sodium acetate-d3 (CD₃COONa) is a deuterated isotopologue of sodium acetate, where three hydrogen atoms in the methyl group (–CH₃) are replaced with deuterium (²H or D). This isotopic substitution reduces proton-related interference in spectroscopic techniques, making it invaluable in nuclear magnetic resonance (NMR) studies . It is synthesized via ion exchange using sodium hydroxide and deuterated acetic acid (CD₃COOH) and is typically available at 99% isotopic purity . Its primary applications include:

- NMR solvent suppression: As a buffering agent in deuterated solvents to minimize ¹H background signals .

- Metabolic tracing: Tracking acetate oxidation pathways in microbial and biochemical studies via ²H or ¹³C labeling .

- Protein stabilization: Maintaining low pH conditions (e.g., pH 4.5) for aggregation-prone proteins like human superoxide dismutase 1 (hSOD1) .

准备方法

Synthetic Routes and Reaction Conditions: Sodium hydrogen di(2H3)acetate is typically synthesized by reacting deuterated acetic acid (CD3COOH) with sodium carbonate (Na2CO3). The reaction produces sodium hydrogen di(2H3)acetate and carbon dioxide (CO2) .

Industrial Production Methods: In an industrial setting, the production of sodium hydrogen di(2H3)acetate follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of deuterated acetic acid and sodium carbonate, followed by purification steps to isolate the desired compound.

化学反应分析

Types of Reactions: Sodium hydrogen di(2H3)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Alkyl Halides: Used in substitution reactions to form esters.

Sodium Hydroxide: Used in decarboxylation reactions.

Major Products:

Esters: Formed from substitution reactions.

Methane and Sodium Carbonate: Formed from decarboxylation reactions.

科学研究应用

Sodium hydrogen di(2H3)acetate has several applications in scientific research:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the presence of deuterium, it is used as a reference compound in NMR studies to investigate molecular structures and dynamics.

Isotope Labeling: It is used in studies involving metabolic pathways and reaction mechanisms where deuterium labeling is required.

Chemical Synthesis: It serves as a reagent in the synthesis of deuterated compounds, which are valuable in various fields of research.

作用机制

The mechanism by which sodium hydrogen di(2H3)acetate exerts its effects is primarily through its role as a deuterated compound. The presence of deuterium atoms affects the vibrational modes and bond strengths within the molecule, which can influence reaction kinetics and mechanisms. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures and interactions .

相似化合物的比较

Comparison with Similar Compounds

Sodium Acetate (Non-Deuterated)

Molecular Formula : C₂H₃NaO₂ .

Key Differences :

Applications: Sodium acetate is used in non-deuterated biochemical buffers and industrial processes, whereas this compound is specialized for isotopic labeling and advanced spectroscopy .

Other Deuterated Acetates

Acetic Acid-d4 (CD₃COOD)

Molecular Formula : C₂D₄O₂ .

Comparison :

- Function : Serves as a deuterated proton source in buffer systems (e.g., pD adjustment in NMR) .

- Synergy : Often paired with this compound to create fully deuterated buffers (e.g., 100 mM this compound, pH 4.5) .

- Isotopic Scope : Contains four deuterium atoms (vs. three in this compound), enabling broader deuterium incorporation in reactions .

Choline-d9 Acetate-d3

Molecular Formula: C₇D₁₂NO₂ . Comparison:

- Complexity : Combines deuterated choline (trimethyl-d9) and acetate-d3 for deep eutectic solvent applications.

- Utility: Enhances protein stabilization in non-native folding studies, surpassing this compound in multi-deuterated systems .

Isotopologues in Metabolic Tracing

Sodium Pyruvate-d3

Molecular Formula : C₃D₃NaO₃ .

Comparison :

- Pathway Specificity : this compound labels the TCA cycle via acetyl-CoA, while pyruvate-d3 integrates into glycolysis and gluconeogenesis .

- Labeling Efficiency : Acetate-d3 exhibits slower ²H incorporation in microbial studies (~180 min for TCA metabolites) compared to pyruvate-d3 .

NMR Buffer Formulations

This compound is a cornerstone in deuterated NMR buffers. Representative formulations include:

Isotopic Effects in Spectroscopy

Raman and IR studies reveal distinct vibrational profiles:

| Band Type | This compound (cm⁻¹) | Sodium Acetate (cm⁻¹) | Shift (Δ cm⁻¹) |

|---|---|---|---|

| C–D/C–H stretching | ~2,100 | ~2,950 | ~850 |

| COO⁻ symmetric stretch | 1,415 | 1,410 | Minimal |

Deuterium substitution also alters solvent interactions, as observed in heavy water (D₂O) .

Stability and Handling

This compound is hygroscopic and requires storage in anhydrous conditions. Its stability in buffered solutions (e.g., pH 3.5–5.5) exceeds that of non-deuterated acetate due to reduced proton exchange .

常见问题

Basic Research Questions

Q. What are the key chemical properties of sodium acetate-d3, and how do they differ from non-deuterated sodium acetate?

Sodium acetate-d3 (CD3COONa) has a molar mass of 84.05 g/mol and a melting point >300°C (decomposition). Its solubility in water and methanol is slightly reduced compared to non-deuterated sodium acetate (CH3COONa) due to isotopic substitution. The deuterated form is critical for minimizing proton interference in NMR experiments .

Q. What methodologies are recommended for synthesizing this compound with high isotopic purity?

A common approach involves ion exchange: sodium acetate-d3 is synthesized by reacting deuterated acetic acid (CD3COOD) with sodium hydroxide or sodium bicarbonate in deuterated solvents. Post-synthesis, isotopic purity (>99% D) is verified via <sup>1</sup>H/<sup>2</sup>H NMR and mass spectrometry. For example, deuterated choline acetate is prepared by mixing sodium acetate-d3 with choline-d9 chloride in methanol/ethanol, followed by filtration to remove NaCl precipitates .

Q. How can researchers confirm the isotopic purity of this compound in experimental setups?

Isotopic purity is validated using:

- NMR spectroscopy : Absence of residual proton signals in <sup>1</sup>H NMR spectra (e.g., at δ ~1.9 ppm for CH3 in non-deuterated acetate).

- Mass spectrometry : Detection of molecular ions consistent with deuterated species (e.g., m/z 84 for CD3COONa).

- Isotopic ratio analysis : Combustion followed by mass spectrometric determination of <sup>2</sup>H/<sup>1H ratios .

Advanced Research Questions

Q. What role does this compound play in stabilizing non-native protein folds during NMR studies?

Sodium acetate-d3 buffers (e.g., 20 mM, pH 5.5) are used to minimize proton background in <sup>1</sup>H-<sup>15</sup>N HSQC experiments. For refolding studies, proteins are unfolded in 3 M guanidine hydrochloride with sodium acetate-d3 and then diluted into deuterated buffer to monitor real-time folding kinetics. This approach reduces spectral overlap and enables precise tracking of backbone amide proton exchange .

Q. How does this compound affect the eutectic behavior of sodium acetate trihydrate (SAT)-urea mixtures?

In SAT-urea eutectic systems, sodium acetate-d3 exhibits delayed crystallization kinetics. Differential scanning calorimetry (DSC) shows supercooling to below -40°C, with cold crystallization exotherms (-5 to 15°C) upon heating. Neutron diffraction reveals deuterium-dependent coordination changes: sodium ions preferentially associate with acetate-d3 over urea/water, altering eutectic liquid stability. These effects are attributed to isotopic mass differences impacting hydrogen-bond network dynamics .

Q. What are the best practices for using this compound in dissolution dynamic nuclear polarization (D-DNP) experiments?

For hyperpolarized <sup>13</sup>C metabolic imaging:

- Prepare solutions in D2O:glycerol-d8 (1:1) with 1.5 M sodium acetate-d3 and 50 mM TEMPOL.

- Polarize at 1.2 K and 94 GHz, then dissolve in heated D2O to preserve deuteration.

- Monitor polarization levels via <sup>13</sup>C NMR signal enhancement (typically >10,000-fold). This method minimizes proton-induced relaxation, extending hyperpolarization lifetimes .

Q. How should researchers address conflicting DSC data in this compound-urea eutectic studies?

Discrepancies in phase transitions (e.g., absent DSC signals but eventual solidification) suggest kinetic inhibition. Recommendations:

- Perform multiple DSC heating/cooling cycles (e.g., -90 to 70°C at 21°C/min) to assess reproducibility.

- Complement DSC with variable-temperature XRD to detect slow crystallization.

- Use neutron diffraction to resolve H/D-substitution effects on molecular packing .

Q. Methodological Considerations

Q. What precautions are necessary when handling sodium acetate-d3 in protein refolding experiments?

- Use deuterated buffers (e.g., 100 mM sodium acetate-d3) to maintain isotopic consistency.

- Avoid protonated contaminants by dialysis against deuterated solvents post-unfolding.

- Monitor pH in D2O using corrected electrodes (pH meter reading +0.4 units) .

Q. How does this compound improve sensitivity in <sup>13</sup>C NMR metabolic flux analysis?

Deuteration reduces dipole-dipole relaxation, increasing <sup>13</sup>C signal lifetimes. For example, in hyperpolarized [1,2-<sup>13</sup>C2] sodium acetate-d3, T1 relaxation times extend to >60 seconds in D2O, enabling real-time tracking of Krebs cycle intermediates .

属性

CAS 编号 |

39230-37-0 |

|---|---|

分子式 |

C2H4NaO2 |

分子量 |

86.06 g/mol |

IUPAC 名称 |

sodium;2,2,2-trideuterioacetate |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/i1D3; |

InChI 键 |

BDKZHNJTLHOSDW-NIIDSAIPSA-N |

SMILES |

CC(=O)[O-].[Na+] |

手性 SMILES |

[2H]C([2H])([2H])C(=O)O.[Na] |

规范 SMILES |

CC(=O)O.[Na] |

Key on ui other cas no. |

39230-37-0 |

同义词 |

Acetic Acid-d3 Sodium Salt; Acetic-d3 Acid Sodium Salt (2:1); _x000B_Sodium Hydrogen Di(acetate-d3); |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。